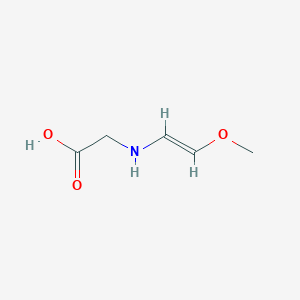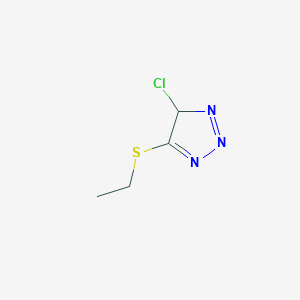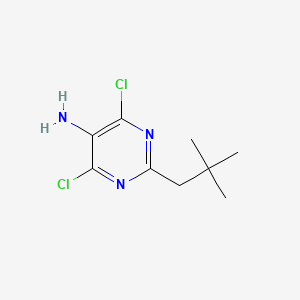
4,6-Dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-neopentylpyrimidin-5-amine is a pyrimidine derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions, a neopentyl group at the 2 position, and an amine group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-neopentylpyrimidin-5-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrimidine precursor.
Chlorination: The precursor undergoes chlorination at the 4 and 6 positions using reagents such as phosphorus pentachloride or thionyl chloride.
Amination: Finally, the amine group is introduced at the 5 position through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of 4,6-dichloro-2-neopentylpyrimidin-5-amine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-neopentylpyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Coupling Reactions: The amine group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Reduced forms of the compound, potentially altering the amine group.
Scientific Research Applications
4,6-Dichloro-2-neopentylpyrimidin-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer properties.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2-neopentylpyrimidin-5-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-propylthiopyrimidine-5-amine: Similar structure but with a propylthio group instead of a neopentyl group.
2-Amino-4,6-dichloropyrimidine: Lacks the neopentyl group but shares the dichloro and amino functionalities.
Uniqueness
4,6-Dichloro-2-neopentylpyrimidin-5-amine is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity compared to other pyrimidine derivatives.
Properties
CAS No. |
61457-03-2 |
|---|---|
Molecular Formula |
C9H13Cl2N3 |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
4,6-dichloro-2-(2,2-dimethylpropyl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H13Cl2N3/c1-9(2,3)4-5-13-7(10)6(12)8(11)14-5/h4,12H2,1-3H3 |
InChI Key |
DHBSKPZNMVCUEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NC(=C(C(=N1)Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


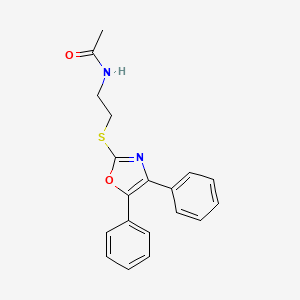

![2-[3-(4-Methylphenyl)propyl]furan](/img/structure/B12912772.png)
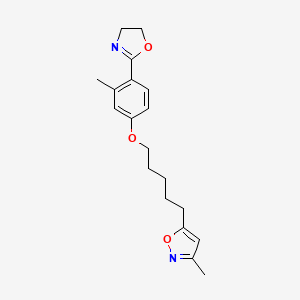
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3-hydroxybutylamino)-1H-purin-6-one](/img/structure/B12912776.png)



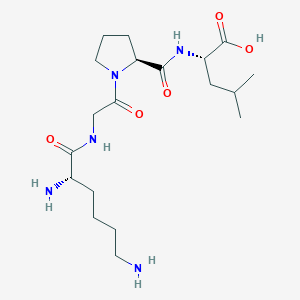
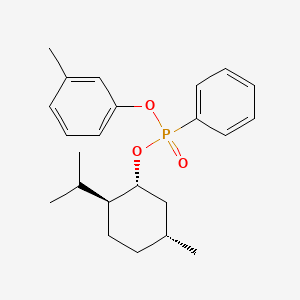
![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)

